molecular formula C7H13N3S B7796680 (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine

Cat. No.: B7796680
M. Wt: 171.27 g/mol
InChI Key: OACNYGDBHTZQDS-KXGSVCODSA-N
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Description

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a diamine with a thioamide, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog with similar structural features.

    Thiazole: Another related heterocyclic compound.

    Benzimidazole: Shares the benzene ring fused to a heterocycle but with different nitrogen positioning.

Uniqueness

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine is unique due to its specific stereochemistry and the presence of both amine and thiazole functionalities. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(6S)-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4-6H,1-3,8H2,(H2,9,10)/t4-,5?,6?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACNYGDBHTZQDS-KXGSVCODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C[C@H]1N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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